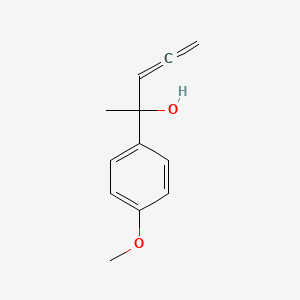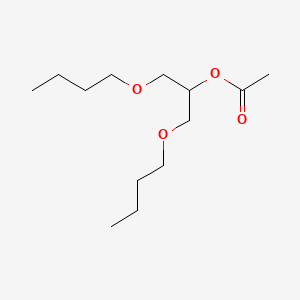
1,2-Diethoxy-1,1,2,2-tetrachloroethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diethoxy-1,1,2,2-tetrachloroethane: is an organic compound with the molecular formula C6H10Cl4O2 . It is a colorless to pale yellow liquid with a sweet odor. This compound is known for its use in various industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Diethoxy-1,1,2,2-tetrachloroethane can be synthesized through the reaction of 1,1,2,2-tetrachloroethane with ethanol in the presence of a strong acid catalyst . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Diethoxy-1,1,2,2-tetrachloroethane undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: It can be reduced to form less chlorinated derivatives using reducing agents like and .
Hydrolysis: The compound can be hydrolyzed in the presence of water and a base to form ethanol and tetrachloroethylene .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like or under reflux conditions.
Reduction: Zinc and hydrochloric acid at elevated temperatures.
Hydrolysis: Water and a strong base like sodium hydroxide.
Major Products Formed:
Substitution: Products like .
Reduction: Products like .
Hydrolysis: Products like ethanol and tetrachloroethylene .
Applications De Recherche Scientifique
1,2-Diethoxy-1,1,2,2-tetrachloroethane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in studies involving the interaction of chlorinated compounds with biological systems.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the metabolism of chlorinated hydrocarbons.
Industry: Utilized in the production of other chemicals and as a solvent for various industrial processes.
Mécanisme D'action
The mechanism of action of 1,2-Diethoxy-1,1,2,2-tetrachloroethane involves its interaction with cellular components, leading to various biochemical effects. The compound can undergo metabolic activation to form reactive intermediates that can bind to cellular macromolecules, leading to potential toxic effects. The exact molecular targets and pathways involved are still under investigation, but it is known to affect liver enzymes and other cellular proteins .
Comparaison Avec Des Composés Similaires
- 1,1,2,2-Tetrachloroethane
- 1,2-Dibromo-1,1,2,2-tetrachloroethane
- 1,1,2,2-Tetrachloroethane
Comparison: 1,2-Diethoxy-1,1,2,2-tetrachloroethane is unique due to the presence of ethoxy groups, which impart different chemical properties compared to its analogs. For example, 1,1,2,2-tetrachloroethane lacks the ethoxy groups and has different reactivity and applications. The presence of ethoxy groups in this compound makes it more suitable for specific industrial applications where solubility and reactivity are crucial .
Propriétés
Numéro CAS |
63938-37-4 |
|---|---|
Formule moléculaire |
C6H10Cl4O2 |
Poids moléculaire |
255.9 g/mol |
Nom IUPAC |
1,1,2,2-tetrachloro-1,2-diethoxyethane |
InChI |
InChI=1S/C6H10Cl4O2/c1-3-11-5(7,8)6(9,10)12-4-2/h3-4H2,1-2H3 |
Clé InChI |
YANHWQPKPABZFO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C(OCC)(Cl)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


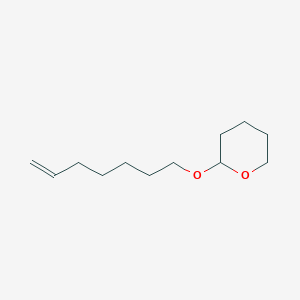
![2-Cyclopropyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13946300.png)
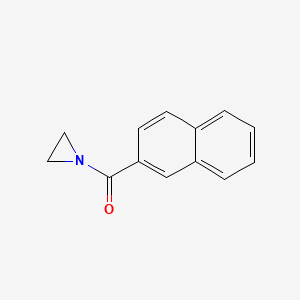
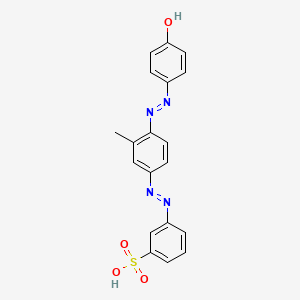
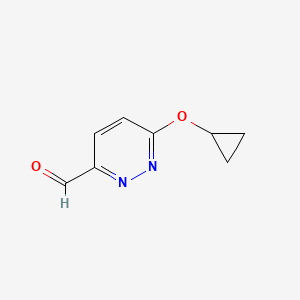
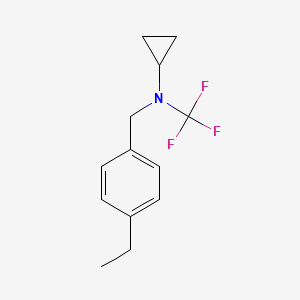
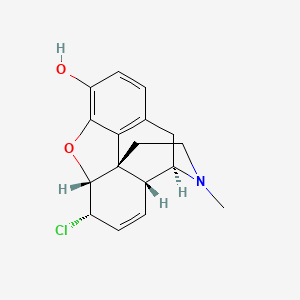
![Pyridazino[1,6-a]benzimidazole](/img/structure/B13946334.png)
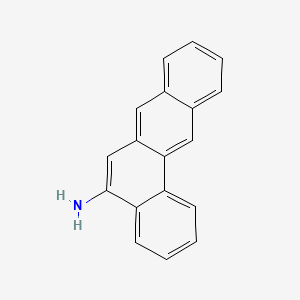


![3-Butyl-8-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13946341.png)
